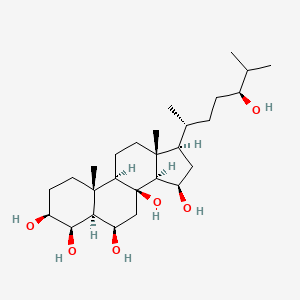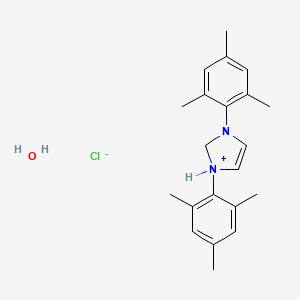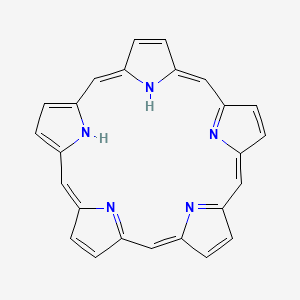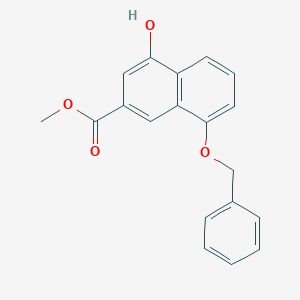
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is a complex steroidal compound. It is a derivative of cholestane, which is a saturated hydrocarbon and a fundamental structure in the biosynthesis of steroids. This compound is characterized by multiple hydroxyl groups attached to the cholestane backbone, making it a polyhydroxylated steroid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane, which undergoes regioselective hydroxylation at various positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide and hydrogen peroxide, and protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers to control the reactivity of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholestane. Alternatively, chemical synthesis in large-scale reactors with precise control over reaction conditions can be employed to ensure high yield and purity.
化学反应分析
Types of Reactions
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of tosylates or mesylates.
科学研究应用
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research.
作用机制
The mechanism of action of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
相似化合物的比较
Similar Compounds
(24S)-5beta-cholestane-3alpha,7alpha,24,26-tetrol: Another polyhydroxylated cholestane derivative with different hydroxylation pattern.
Cyclopycanthogenin: A cycloartane derivative with multiple hydroxyl groups and an epoxy ring.
Uniqueness
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups allow for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry.
属性
CAS 编号 |
168294-60-8 |
|---|---|
分子式 |
C27H48O6 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
(3S,4R,5S,6R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol |
InChI |
InChI=1S/C27H48O6/c1-14(2)17(28)7-6-15(3)16-12-19(30)24-25(16,4)11-9-21-26(5)10-8-18(29)23(32)22(26)20(31)13-27(21,24)33/h14-24,28-33H,6-13H2,1-5H3/t15-,16-,17+,18+,19-,20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI 键 |
ZYJVXGGOTKOCRF-OSPLPSAJSA-N |
手性 SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C)O |
规范 SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)

![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)

![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)

![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
